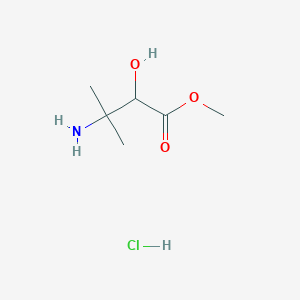

![molecular formula C9H10N2O3S B1432099 4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide CAS No. 1823776-61-9](/img/structure/B1432099.png)

4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide

Overview

Description

4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide (4-OH-HPTD) is an important organic compound that has been studied extensively for its potential applications in organic synthesis and medicinal chemistry. 4-OH-HPTD is a heterocyclic compound containing a nitrogen-containing six-membered ring and a carbon-containing four-membered ring. It is a white crystalline solid that is soluble in water, alcohol and other organic solvents.

Scientific Research Applications

Synthesis and Chemical Properties

A study by Cheng et al. (2020) described two reaction modes of pyridinium 1,4-zwitterionic thiolates with sulfenes, leading to the synthesis of 3H-1,2-dithiole 2,2-dioxides and 1,9a-dihydropyrido[2,1-c][1,4]thiazines via different pathways. This demonstrates a method for accessing indolizines through stepwise reactions, highlighting the compound's role in synthesizing complex heterocycles Cheng et al., 2020.

Research by Morsy and Moustafa (2019) involved the use of a related compound in the synthesis of new series of fused pyrimidines, including pyrimido[2,1-b][1,3]thiazines, through Michael addition and various cyclization reactions. This work contributes to the understanding of heterocyclic compound synthesis with potential applications in developing novel materials and pharmaceuticals Morsy & Moustafa, 2019.

Biological Activity

- The synthesis and biological evaluation of 2-amino-6-benzyl-4-phenyl-4,6-dihydrobenzo[c]pyrano[2,3-e][1,2]thiazine-3-carbonitrile 5,5-dioxides were reported by Ahmad et al. (2019). The study aimed at investigating these compounds for their monoamine oxidase inhibitory activity, suggesting their potential application in the treatment of neurological disorders Ahmad et al., 2019.

Material Science Applications

- The work by Li, Mao, and Wu (2017) on N-radical initiated aminosulfonylation of unactivated C(sp3)-H bond through insertion of sulfur dioxide presents a novel method for synthesizing 5,6-dihydro-4H-1,2-thiazine 1,1-dioxides. This process, involving visible light irradiation, opens pathways for creating materials with unique properties through sustainable synthetic strategies Li, Mao, & Wu, 2017.

Mechanism of Action

Target of Action

The primary target of the compound “4-Oxo-3,4,6,7,8,9-hexahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile 2,2-dioxide” is human thrombin . Thrombin is a serine protease that plays a crucial role in blood clotting, inflammation, and other processes.

Mode of Action

This compound acts as a thrombin inhibitor . It binds to the active site of thrombin, preventing it from catalyzing the conversion of fibrinogen to fibrin, a key step in the blood clotting process.

Biochemical Pathways

The compound’s action on thrombin affects the coagulation pathway . By inhibiting thrombin, it prevents the formation of fibrin clots. This can have downstream effects on processes such as wound healing, inflammation, and certain pathological conditions like thrombosis.

Result of Action

The inhibition of thrombin by this compound can prevent blood clot formation, potentially providing a therapeutic effect in conditions associated with excessive clotting . .

Properties

IUPAC Name |

2,2,4-trioxo-6,7,8,9-tetrahydropyrido[2,1-c][1,4]thiazine-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3S/c10-5-8-7-3-1-2-4-11(7)9(12)6-15(8,13)14/h1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJYJELZFQJSEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(S(=O)(=O)CC2=O)C#N)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

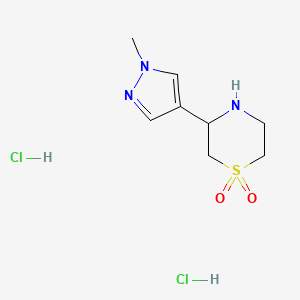

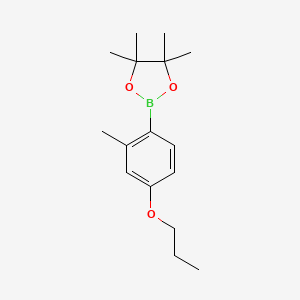

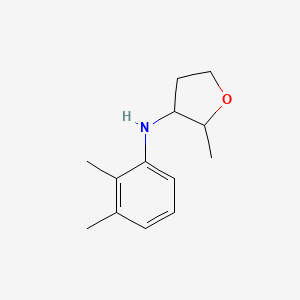

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1,4-Dioxaspiro[4.5]decan-8-yl}-2-hydroxyacetonitrile](/img/structure/B1432025.png)

![[2,6-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1432026.png)

![4-methyl-5-phenyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B1432035.png)

![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/structure/B1432039.png)